molecular formula C29H34ClN3O B12676955 Urea, N'-(4-chlorophenyl)-N-(4-methylphenyl)-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)- CAS No. 333795-25-8

Urea, N'-(4-chlorophenyl)-N-(4-methylphenyl)-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-

Cat. No.: B12676955
CAS No.: 333795-25-8
M. Wt: 476.1 g/mol
InChI Key: OITVTVHSBLRSGS-UHFFFAOYSA-N
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Description

Urea, N’-(4-chlorophenyl)-N-(4-methylphenyl)-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)- is a complex organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N’-(4-chlorophenyl)-N-(4-methylphenyl)-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)- typically involves multi-step organic reactions. One common method is the reaction of 4-chloroaniline and 4-methylaniline with a suitable isocyanate to form the urea linkage. The reaction conditions often require the use of solvents such as dichloromethane or toluene and may be catalyzed by bases like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The phenylmethyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylmethyl group would yield benzoic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicine, this compound or its derivatives could be explored for therapeutic applications, including drug development for specific diseases.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

  • Urea, N’-(4-chlorophenyl)-N-(4-methylphenyl)-
  • Urea, N’-(4-chlorophenyl)-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-
  • Urea, N’-(4-methylphenyl)-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-

Uniqueness

The uniqueness of Urea, N’-(4-chlorophenyl)-N-(4-methylphenyl)-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)- lies in its specific combination of substituents, which may confer unique chemical and biological properties not found in other similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest in scientific research and industrial applications.

Properties

CAS No.

333795-25-8

Molecular Formula

C29H34ClN3O

Molecular Weight

476.1 g/mol

IUPAC Name

1-[3-(4-benzylpiperidin-1-yl)propyl]-3-(4-chlorophenyl)-1-(4-methylphenyl)urea

InChI

InChI=1S/C29H34ClN3O/c1-23-8-14-28(15-9-23)33(29(34)31-27-12-10-26(30)11-13-27)19-5-18-32-20-16-25(17-21-32)22-24-6-3-2-4-7-24/h2-4,6-15,25H,5,16-22H2,1H3,(H,31,34)

InChI Key

OITVTVHSBLRSGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CCCN2CCC(CC2)CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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